molecular formula C9H11NOS B1399667 3-Mercapto-N,N-dimethylbenzamide CAS No. 801315-71-9

3-Mercapto-N,N-dimethylbenzamide

Cat. No.: B1399667
CAS No.: 801315-71-9
M. Wt: 181.26 g/mol
InChI Key: RYOIXDSPWWGLIW-UHFFFAOYSA-N
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Description

3-Mercapto-N,N-dimethylbenzamide is an organic compound characterized by the presence of a mercapto group (-SH) attached to a benzamide structure with two methyl groups on the nitrogen atom

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with benzamide as the starting material.

  • Mercapto Group Introduction: The mercapto group can be introduced through a nucleophilic substitution reaction where benzamide reacts with a suitable thiolating agent, such as thiourea or hydrogen sulfide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize efficiency.

Types of Reactions:

  • Oxidation: The mercapto group can be oxidized to form a disulfide bond, resulting in the formation of a dimer.

  • Reduction: Reduction reactions can be used to convert the benzamide group to an amine.

  • Substitution: Nucleophilic substitution reactions can occur at the benzamide nitrogen, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or iodine.

  • Reduction: Using reducing agents like lithium aluminum hydride.

  • Substitution: Using nucleophiles like alkyl halides in the presence of a base.

Major Products Formed:

  • Disulfides: Resulting from the oxidation of the mercapto group.

  • Amines: Resulting from the reduction of the benzamide group.

  • Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

3-Mercapto-N,N-dimethylbenzamide has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound can be used as a probe to study biological systems, especially in understanding protein interactions.

  • Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-Mercapto-N,N-dimethylbenzamide exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • N-Methylbenzamide: Similar structure but lacks the mercapto group.

  • 4-Mercapto-N-methylbenzamide: Similar but with the mercapto group at a different position.

Uniqueness: 3-Mercapto-N,N-dimethylbenzamide is unique due to the presence of both the mercapto group and the dimethylated nitrogen, which can influence its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N,N-dimethyl-3-sulfanylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS/c1-10(2)9(11)7-4-3-5-8(12)6-7/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYOIXDSPWWGLIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=CC=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501301171
Record name 3-Mercapto-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501301171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

801315-71-9
Record name 3-Mercapto-N,N-dimethylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=801315-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Mercapto-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501301171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzamide, 3-mercapto-N,N-dimethyl
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Iodine (1 g) was added to a stirred solution of 3-[(dimethylamino)carbonylbenzenesulfonyl chloride (2 g) (Borthwick et al, J. Med. Chem 2002, 45(1), 1-18) and triphenylphosphine (8.4 g) in 1,4-dioxane at 0° C. The mixture was stirred for 0.5 h at ambient temperature. The mixture was poured into a sodium sulphite solution (50 ml), extracted into ethyl acetate (2×30 ml) and washed with 2N sodium hydroxide solution (2×40 ml). The alkaline extracts were acidified and re-extracted into dichloromethane (3×50 ml). The extracts were washed with water (100 ml), dried (Na2SO4) and evaporated to give the title compound as a colourless solid (1.1 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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